Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of immature myeloid blasts in the bone marrow. With a global incidence of 3–5 cases per 100,000 individuals and a median age of onset of approximately 65–68 years, AML represents a significant therapeutic challenge due to its molecular heterogeneity and high relapse rate [1] [2]. FMS-like tyrosine kinase 3 (FLT3) mutations are among the most common genetic alterations in AML, present in approximately 30% of newly diagnosed cases [1] [2]. The internal tandem duplication (ITD) mutation in FLT3 (FLT3-ITD) occurs in approximately 25% of AML cases and is considered a driver mutation associated with high leukemic burden, increased relapse risk, and poor overall survival [1] [3]. FLT3-ITD leads to constitutive activation of the FLT3 receptor, resulting in ligand-independent activation of downstream signaling pathways that promote leukemic cell proliferation, impair differentiation, and confer resistance to apoptosis [1].
Quizartinib (AC220), marketed under the brand name Vanflyta, is a second-generation, highly potent, and selective type II FLT3 inhibitor. It was developed specifically to target FLT3-ITD mutations with improved pharmacokinetics and reduced off-target toxicity compared to first-generation inhibitors [1] [2] [4]. Quizartinib has received regulatory approval in multiple regions, including the United States, European Union, and Japan, for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML in combination with chemotherapy, and as maintenance monotherapy following consolidation chemotherapy [1] [4] [5]. This whitepaper provides a comprehensive technical overview of quizartinib's mechanism of action, biochemical properties, cellular effects, and resistance mechanisms for researchers and drug development professionals.
Quizartinib (chemical name: N-(5-tert-Butyl-1,2-oxazol-3-yl)-N′-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea) is a small molecule inhibitor with the chemical formula C29H32N6O4S and a molecular weight of 560.67 g·mol⁻¹ [4] [5]. As a type II FLT3 inhibitor, quizartinib specifically targets the inactive conformation of the FLT3 receptor [6] [2]. Type II inhibitors bind to a distinctive hydrophobic region adjacent to the ATP-binding pocket that is only accessible when the activation loop of the kinase is in the "DFG-out" inactive conformation [6]. This binding mechanism contrasts with type I inhibitors (such as midostaurin, gilteritinib, and crenolanib), which bind to the active "DFG-in" conformation of the kinase and are generally effective against both FLT3-ITD and FLT3-TKD mutations [2].
Table 1: Comparative Binding Affinities of FLT3 Inhibitors
| FLT3 Inhibitor | Type | FLT3 Kd (nM) | Selectivity Profile | Active Against FLT3-TKD |
|---|---|---|---|---|
| Quizartinib | II | 3.3 [6] | Highly selective (binds only 2 kinases with Kd <10 nM) [6] | No [2] |
| AC886 (metabolite) | II | 1.1 [6] | Highly selective (binds 3 kinases with Kd <10 nM) [6] | No [2] |
| Midostaurin | I | 7.9 [6] | Low selectivity (binds 54 kinases with Kd <100 nM) [6] | Yes [1] |
| Gilteritinib | I | 1.0 [6] | Moderate selectivity (binds 84 kinases with Kd <100 nM) [6] | Yes [2] |
| Crenolanib | I | 0.28 [6] | Low selectivity (binds 53 kinases with Kd <100 nM) [6] | Yes [1] |
| Sorafenib | II | 5.9 [6] | Moderate selectivity (binds 20 kinases with Kd <100 nM) [6] | No [2] |
Quizartinib and its major active metabolite, AC886, demonstrate remarkably high binding affinity for FLT3, with dissociation constant (Kd) values of 3.3 nM and 1.1 nM, respectively [6]. Selectivity profiling against a panel of 404 non-mutant kinases revealed that quizartinib is exceptionally selective, binding with Kd <10 nM to only FLT3 and KIT among the kinases tested [6]. Similarly, AC886 bound only three kinases with Kd <10 nM [6]. This high selectivity represents a significant advantage over first-generation multi-kinase inhibitors, potentially minimizing off-target effects and improving therapeutic tolerability [2].
Quizartinib displays favorable pharmacokinetic properties with rapid oral absorption (mean absolute bioavailability of 71% from tablet formulation) and a time to peak concentration (Tmax) of approximately 4 hours under fasted conditions [4]. The active metabolite AC886 reaches peak concentration at 5–6 hours post-dose [4]. Quizartinib is primarily metabolized via oxidation by CYP3A4/5, with AC886 formed and further metabolized by the same enzymes [4]. The drug has a large volume of distribution (275 L in healthy subjects) and extensive plasma protein binding (>99%) [4]. Both quizartinib and AC886 have prolonged half-lives—approximately 81 hours and 136 hours, respectively, during maintenance therapy—enabling sustained target inhibition [4]. Elimination occurs predominantly via the fecal route (76.3%), with minimal renal excretion (1.64%) [4].
The binding of quizartinib to the inactive conformation of FLT3-ITD prevents the receptor from adopting its active conformation, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling cascades [6] [4]. Quizartinib demonstrates potent inhibition of FLT3 phosphorylation with an IC50 of 0.50 nM in FLT3-ITD-mutated MV4-11 cells, while AC886 shows even greater potency with an IC50 of 0.18 nM [6]. This inhibition extends to key downstream effectors, including:
A critical characteristic of quizartinib is its slow dissociation rate from the FLT3 receptor, resulting in prolonged pathway suppression. After removal of quizartinib from FLT3-ITD-mutated MOLM-14 cells, inhibition of FLT3 and ERK phosphorylation was maintained for up to 24 hours, whereas inhibitors such as gilteritinib, midostaurin, crenolanib, and sorafenib lost significant inhibitory activity within the same period [6].
The following diagram illustrates the key signaling pathways affected by quizartinib-mediated FLT3 inhibition:
Figure 1: Quizartinib inhibits FLT3-ITD signaling pathways and disrupts metabolic processes, leading to reduced cell proliferation and survival.
Recent research has revealed that quizartinib induces significant metabolic alterations in FLT3-ITD-positive AML cells. Oncogenic FLT3-ITD signaling upregulates sterol regulatory element-binding proteins (SREBPs), master transcription factors that control lipid metabolism [7]. Quizartinib promotes the degradation of the precursor form of SREBP1 via the FLT3/AKT/GSK3 axis and reduces protein levels of its target gene fatty acid synthase (FASN) [7]. Lipidomics analysis demonstrated that FLT3 inhibition alters global phospholipid levels, particularly reducing cardiolipin—an essential phospholipid for mitochondrial membrane integrity and function [7]. This disruption of mitochondrial phospholipids leads to loss of mitochondrial membrane potential and contributes to the antileukemic effects of quizartinib [7].
Table 2: Cellular and Metabolic Effects of Quizartinib in FLT3-ITD AML Models
| Parameter | Cell Line/Model | Effect of Quizartinib | Reference |
|---|---|---|---|
| FLT3 Phosphorylation IC50 | MV4-11 | 0.50 nM | [6] |
| FLT3 Phosphorylation IC50 | MV4-11 (AC886 metabolite) | 0.18 nM | [6] |
| Cell Viability IC50 | MV4-11 | 0.40 nM | [6] |
| Cell Viability IC50 | MOLM-13 | 0.89 nM | [6] |
| Cell Viability IC50 | MOLM-14 | 0.73 nM | [6] |
| SREBP1 Precursor Protein | BaF3/ITD | Decreased | [7] |
| FASN Expression | MOLM-13, MV4-11 | Downregulated | [7] |
| Cardiolipin Levels | MOLM-14 | Significantly Reduced | [7] |
| Mitochondrial Membrane Potential | Primary FLT3-ITD AML | Loss | [7] |
Quizartinib demonstrates potent growth inhibitory activity against FLT3-ITD-dependent human AML cell lines, with IC50 values below 1 nM in MV4-11, MOLM-13, and MOLM-14 cells [6]. In mouse xenograft models bearing FLT3-ITD-mutated tumors, quizartinib administration resulted in significant tumor regression at doses ≥1 mg/kg without severe body weight loss [6]. Notably, quizartinib maintains efficacy against midostaurin-resistant MOLM-14 cells and exhibits potent antitumor activity in corresponding mouse xenograft models where midostaurin and gilteritinib show limited effects [6].
In the pivotal QuANTUM-First phase 3 clinical trial (NCT02668653), quizartinib in combination with chemotherapy demonstrated a statistically significant improvement in overall survival for patients with newly diagnosed FLT3-ITD-positive AML (hazard ratio 0.78; 95% CI: 0.62, 0.98; p=0.0324) [1] [4] [5]. The composite complete remission rate was 55% with a median duration of 38.6 months in the quizartinib arm compared to 12.4 months in the placebo arm [5].
Despite its potency, resistance to quizartinib emerges through various mechanisms. The primary resistance mechanism involves the acquisition of point mutations in the FLT3 tyrosine kinase domain, particularly at residue D835, which stabilizes the active conformation of the kinase that is inaccessible to type II inhibitors [6] [2]. Additional resistance mechanisms include:
Several combination strategies are being investigated to overcome resistance and enhance quizartinib efficacy. Preclinical studies demonstrate that combining quizartinib with:
These combinations have shown promising results in preclinical models, with the quizartinib/fatostatin and quizartinib/orlistat combinations providing substantial survival benefit in murine FLT3-ITD leukemia models compared to monotherapies [7].
Protocol 1: Comprehensive Kinase Binding Affinity Assessment
Protocol 2: FLT3 Phosphorylation and Downstream Signaling Analysis
Protocol 3: SREBP/FASN Pathway and Lipidomics Analysis
Quizartinib represents a significant advancement in targeted therapy for FLT3-ITD-positive AML, offering highly potent and selective inhibition of this driver mutation. Its mechanism of action as a type II inhibitor provides distinct biochemical advantages but also confers specific vulnerabilities to resistance mutations. Recent research illuminating quizartinib's impact on metabolic pathways, particularly SREBP-mediated lipid metabolism and mitochondrial function, opens new avenues for rational combination therapies.
| Parameter | Findings / Value | Conditions / Notes |
|---|---|---|
| Absolute Bioavailability | 71% (SD ±7%) [1] | Tablet formulation in healthy subjects [1] |
| Time to Peak (Tmax) | Quizartinib: ~4 hours (range 2-8 hrs); AC886: 5-6 hours (range 4-120 hrs) [1] | After oral administration under fasted conditions [1] |
| Effect of Food | No clinically significant difference [2] [1] | Can be administered without regard to meals [2] |
| Volume of Distribution (Vss) | 275 L (17%) [1] | In healthy subjects [1] |
| Plasma Protein Binding | ≥99% (for both quizartinib and AC886) [1] | In vitro data [1] |
| Primary Metabolizing Enzyme | CYP3A4/5 [1] | Forms active metabolite AC886 [1] |
| Primary Route of Elimination | Feces (76.3%); Urine (1.64%) [1] [3] | After a single dose; ~4% of dose excreted as unchanged drug in feces [1] |
| Effective Half-life (t1/2) | Quizartinib: 81 hours (±73); AC886: 136 hours (±113) [1] | In newly diagnosed AML patients during maintenance therapy [1] |
| Total Body Clearance | 2.23 L/hour (29%) [1] | In healthy subjects [1] |
Quizartinib undergoes extensive metabolism, primarily via the cytochrome P450 system.
Overview of Quizartinib's Metabolic Fate and Elimination
For researchers designing similar studies, here are the methodologies from key experiments.
The table below summarizes key quantitative data for quizartinib and its active metabolite, AC886.
| Parameter | Quizartinib | AC886 | Experimental Context / Notes |
|---|---|---|---|
| Binding Affinity (Kd) for FLT3 [1] | 3.3 nM | 1.1 nM | Measured against 404 non-mutant kinases. |
| Number of Kinases Bound (Kd <100 nM) [1] | 8 kinases | 8 kinases | Demonstrates high selectivity. Other FLT3 inhibitors bound 19-83 other kinases. |
| Cellular Growth Inhibition (IC50) [1] | <1 nM | <1 nM | Potent growth inhibition in FLT3-ITD mutated AML cells. |
| Inhibition of hERG Current [2] | 16.4% (at 1680 ng/mL) | 12.0% (at 1730 ng/mL) | Contributes to QT prolongation risk. |
| Inhibition of IKs Current [2] | 67.5% (at 1630 ng/mL) | Information not in sources | Major mechanism for QT prolongation. |
| Relative Exposure at Steady State [2] | Reference | ~60% of quizartinib | In patients. |
The key experiments cited in the search results used the following methodologies:
The following diagram illustrates the relationship between quizartinib, its metabolite AC886, and their key pharmacological effects.
Relationship between quizartinib, its metabolite AC886, and key pharmacological effects.
FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase crucial for normal hematopoiesis, typically expressed on hematopoietic stem and progenitor cells [1] [2]. The FLT3-ITD (Internal Tandem Duplication) mutation is an in-frame duplication within the juxtamembrane (JM) domain, which disrupts its auto-inhibitory function [1] [3]. This results in:
FLT3-ITD is considered a "class I" mutation that provides a proliferative advantage, and often cooperates with "class II" mutations (like those in NPM1 or CEBPA) that impair differentiation, together driving leukemogenesis [1]. The following diagram illustrates the core signaling consequences of the FLT3-ITD mutation.
Simplified FLT3-ITD signaling pathway showing transition from regulated wild-type activation to constitutive mutant signaling driving oncogenesis.
FLT3-ITD is one of the most common mutations in AML, detected in approximately 20-25% of patients with newly diagnosed de novo AML [1] [5] [3]. Its presence is a well-established marker of adverse prognosis, associated with increased relapse rates and reduced overall survival [4] [6] [1].
The prognostic impact is not uniform and is refined by several key biomarkers, summarized in the table below.
| Prognostic Factor | Impact on Prognosis | Key Details |
|---|---|---|
| FLT3-ITD Allelic Ratio (AR) | High AR (>0.5) confers worse prognosis [5] [3]. | AR is the ratio of mutant to wild-type alleles; higher mutant load correlates with more aggressive disease [3]. |
| Co-mutation with NPM1 | Modifies risk; NPM1mut/FLT3-ITDlow may have better outcomes than NPM1wt/FLT3-ITD [6] [3]. | This combination is common. Modern risk stratification (ELN 2025) uses AR and NPM1 status to classify risk [7] [3]. |
| Mutation Length | Lacks clear prognostic value [5]. | Studies have not consistently linked ITD length (e.g., using 39 bp or 70 bp thresholds) to survival outcomes [5]. |
| Insertion Site (IS) | Potential impact, but requires validation [3]. | Insertions in the Tyrosine Kinase Domain-1 (TKD1) may be associated with poorer outcomes, but this is less validated than AR [3]. |
Accurate detection and monitoring of FLT3-ITD are essential for diagnosis and treatment decisions. At a minimum, testing is mandatory at diagnosis [1] [3]. Due to clonal evolution, repeat testing at relapse is highly recommended, as FLT3 mutation status can change (gained or lost) in a significant subset of patients [3] [8].
| Method | Primary Use | Key Technical Details |
|---|---|---|
| Polymerase Chain Reaction (PCR) with Fragment Analysis | Primary diagnostic method; detects ITD presence and size, calculates AR [5]. | DNA is extracted from bone marrow or blood. PCR amplifies exon 14. ITDs appear as larger fragments on capillary electrophoresis. AR = (mutant peak area / wild-type peak area) [5]. |
| Next-Generation Sequencing (NGS) | Comprehensive profiling; detects ITD, TKD, and other co-mutations simultaneously [5]. | Panels of 40+ genes are common. Requires careful bioinformatics for ITD detection. Provides variant allele frequency (VAF) [6] [5]. |
| Measurable Residual Disease (MRD) Monitoring | Emerging application for predicting relapse [9]. | Quantitative PCR (qPCR) or error-corrected NGS can track specific ITD clones over time with high sensitivity, though standardized methods are still under evaluation [9]. |
The standard of care for FLT3-ITD mutated AML involves integrating targeted FLT3 inhibitors (FLT3i) with chemotherapy and transplantation.
Despite these advances, resistance to FLT3 inhibitors remains a major challenge. Mechanisms can be on-target (secondary mutations in FLT3 itself) or off-target (activation of parallel survival pathways) [2] [3] [10].
| Parameter | Quizartinib | AC886 (Active Metabolite) | Conditions & Notes |
|---|---|---|---|
| Effective Half-life | 73 hours [1] [2] | 119 hours [1] | Reported in patients with relapsed/refractory AML. |
| Time to Steady State | 15 days [3] | Information not specified in sources | Based on data from a phase 3 trial in AML patients. |
| Peak Plasma Concentration (T~max~) | ~4 hours post-dose [1] | ~5 hours post-dose [1] | — |
| Metabolite Exposure at Steady State | — | ~60% of quizartinib exposure [1] | — |
The characterization of quizartinib's pharmacokinetics comes from population analyses and clinical trials that employed highly sensitive bioanalytical methods.
Several clinical factors significantly impact quizartinib exposure, necessitating dose adjustments.
The following diagram illustrates the key factors affecting quizartinib pharmacokinetics and their relationships, based on the population model and clinical observations.
> This workflow summarizes the core pharmacokinetic processes of quizartinib and the major clinical factors that significantly influence its plasma concentration, as identified in population models [3] [1] [4].
The extended half-life and time to steady-state have direct implications for clinical trial design and clinical use.
| Treatment Phase | Recommended Dosage | Dosing Days (per cycle) | Chemotherapy Backbone |
|---|---|---|---|
| Induction [1] [2] | 35.4 mg orally once daily | Days 8-21 of 7+3 regimen; Days 6-19 for a 2nd 5+2 cycle | Cytarabine + Daunorubicin or Idarubicin |
| Consolidation [1] [2] | 35.4 mg orally once daily | Days 6-19 | High-dose Cytarabine |
| Maintenance [1] [2] | 26.5 mg orally once daily (Cycle 1, Days 1-14); then 53 mg once daily (from Cycle 1, Day 15) | Daily, without breaks between cycles | Monotherapy (for up to 36 cycles) |
The dosing schedule is integrated with specific chemotherapy regimens and requires strict adherence to safety measures.
| Situation | Action |
|---|---|
| QTcF >500 ms [2] | Interrupt dose. Resume at a reduced dose when QTcF returns to ≤450 ms. |
| Recurrent QTcF >500 ms [2] | Permanently discontinue. |
| Grade 3/4 Non-hematologic Adverse Reaction [2] | Interrupt until improves to ≤Grade 1, then resume at same or reduced dose. |
| Concomitant Strong CYP3A4 Inhibitors [1] [2] | Reduce dose by one level (e.g., 53 mg → 26.5 mg). |
| Prior to HSCT [1] | Stop quizartinib 7 days before the conditioning regimen. |
Quizartinib's efficacy is rooted in its targeted mechanism of action against a key driver mutation in AML.
This protocol outlines the application of quizartinib in combination with standard 7+3 induction chemotherapy, consolidation chemotherapy, and as maintenance monotherapy.
The following table summarizes the key components of the quizartinib-based combination therapy protocol.
| Treatment Phase | Standard Chemotherapy | Quizartinib Dosing | Schedule & Key Notes |
|---|
| Induction [1] [2] [3] | Cytarabine: 200 mg/m²/day continuous IV infusion (Days 1-7) Anthracycline: • Daunorubicin 60 mg/m²/day IV (Days 1-3) • or Idarubicin 12 mg/m²/day IV (Days 1-3) | 35.4 mg (40 mg dihydrochloride) orally, once daily | Start on Day 8 of induction cycle, continue for 14 days. A second induction cycle may be administered if needed. | | Consolidation [1] [2] [3] | Cytarabine: 3 g/m² IV twice daily (Days 1, 3, 5) | 35.4 mg (40 mg dihydrochloride) orally, once daily | Start on Day 6 of consolidation cycle, continue for 14 days. Patients may proceed to allogeneic hematopoietic stem cell transplantation (allo-HCT) after consolidation. | | Maintenance [1] [2] [3] | N/A | 26.5 mg to 53 mg (30 mg to 60 mg dihydrochloride) orally, once daily | Begin after consolidation (or after recovery from consolidation/allo-HCT). Adminered in 28-day cycles for up to 36 cycles (approximately 3 years). Dose can be escalated from 26.5 mg to 53 mg based on tolerance and clinical assessment. |
The addition of quizartinib to chemotherapy necessitates rigorous safety monitoring, primarily due to the risk of QT prolongation.
QTc Prolongation & Cardiac Monitoring [1]: Quizartinib prolongs the QT interval in a dose- and concentration-dependent manner. Cases of torsades de pointes and cardiac arrest have been reported.
Other Adverse Events [4] [1] [3]: The most common grade ≥3 adverse events observed with the combination include:
The rationale for this combination stems from the distinct but complementary mechanisms of action of the individual agents and their effects on the cell cycle.
The quizartinib-based regimen provides a new, effective treatment paradigm for patients with newly diagnosed FLT3-ITD-positive AML. Adherence to the detailed dosing schedule across all treatment phases and strict compliance with the safety monitoring protocols, particularly for QTc prolongation, are essential for maximizing clinical efficacy and ensuring patient safety in both research and clinical practice.
For research and development professionals, detailed experimental and clinical monitoring protocols are critical for understanding the practical implementation of the REMS requirements.
1. ECG Monitoring & Dose Management Protocol
2. Pharmacy Dispensing & Verification Protocol
The following workflow outlines the certification and treatment initiation process for the Quizartinib REMS program, integrating the roles of different stakeholders.
Key Considerations for Protocol Design:
Recommended Dose Adjustments for Quizartinib
| Scenario | Current Dose | Action/Adjusted Dose |
|---|---|---|
| Concomitant Strong CYP3A Inhibitor [3] | 53 mg/day | Reduce to 26.5 mg/day |
| 35.4 mg/day | Reduce to 17.7 mg/day | |
| 26.5 mg/day | Reduce to 17.7 mg/day | |
| 17.7 mg/day | Interrupt VANFLYTA for duration of inhibitor use | |
| QTcF >480 ms [2] | Any | Interrupt until QTcF <450 ms, then resume at reduced dose |
| QTcF >500 ms [2] | Any | Permanently discontinue |
The monitoring strategy for quizartinib is phase-dependent, with the most intensive monitoring required during dose initiation and escalation periods [1] [2].
Table 1: Scheduled ECG and Electrolyte Monitoring Protocol [1] [2] [3]
| Treatment Phase | ECG Monitoring Frequency | Key Monitoring Objectives & Actions |
|---|
| Pretreatment | Baseline ECG required. | • Do not initiate if QTcF >450 ms. • Correct hypokalemia and hypomagnesemia before starting. | | Induction & Consolidation | Perform ECG once weekly during VANFLYTA treatment. | • Monitor for hypokalemia/hypomagnesemia; correct to maintain normal range. • More frequent monitoring if diarrhea, vomiting, or other risk factors present. | | Maintenance (First Month) | Perform ECG once weekly for at least the first month following dose initiation or escalation. | • Do not escalate dose from 26.5 mg to 53 mg if QTcF >450 ms. | | Maintenance (After First Month) | Perform ECGs periodically as clinically indicated. | • Continue electrolyte monitoring. |
Adverse reactions in QTcF prolongation require specific dose modifications or interruptions. The following table outlines the protocol based on the grading of the event.
Table 2: Recommended Quizartinib Dosage Modifications for QTcF Prolongation [1] [2]
| Adverse Reaction | Recommended Action | Dose Modification (If applicable) |
|---|---|---|
| QTcF >450 ms to 480 ms | Continue current dose. | N/A |
| QTcF >480 ms to 500 ms | Reduce dosage without interruption. | 53 mg → 35.4 mg 35.4 mg → 26.5 mg 26.5 mg → Interrupt | | QTcF >500 ms | Interrupt quizartinib treatment. Resume at a reduced dose when QTcF returns to <450 ms. | 53 mg → 35.4 mg 35.4 mg → 26.5 mg 26.5 mg → Interrupt | | Recurrent QTcF >500 ms | Permanently discontinue quizartinib. | N/A | | Torsades de pointes or life-threatening arrhythmia | Permanently discontinue quizartinib. | N/A |
For research and development professionals, understanding the underlying concentration-QTcF relationship is key. A 2024 population pharmacokinetic-pharmacodynamic (PK-PD) analysis of data from the Phase 3 QuANTUM-First trial characterized this relationship using a non-linear mixed-effects model [4].
The following workflow diagrams the clinical and experimental decision-making process for managing quizartinib-associated QTcF prolongation.
The table below summarizes the key pharmacokinetic parameters from a pivotal food-effect study, demonstrating that a high-fat meal does not meaningfully alter quizartinib exposure [1] [2].
| Pharmacokinetic Parameter | Geometric Least Squares Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
|---|---|---|
| Cmax (Maximum observed concentration) | 91.58% | 82.15% to 102.08% |
| AUClast (Area under the curve from time 0 to last quantifiable concentration) | 105.39% | 90.79% to 122.35% |
| AUCinf (Area under the curve from time 0 to infinity) | 108.39% | 91.54% to 128.34% |
Key Findings: The 90% confidence intervals for Cmax and AUClast fell entirely within the standard 80%-125% bioequivalence range [1]. The upper limit for AUCinf was slightly outside at 128.34%, which is not considered clinically significant. The only notable effect of food was a delay in the time to maximum concentration (Tmax) by 2 hours [1]. All adverse events reported in the study were mild or moderate [1].
This section outlines the core methodology from the clinical study that generated the above data, serving as a reference for researchers [1].
1. Study Design
2. Subject Population
3. Dosing and Randomization
4. Bioanalytical Methods
The following diagrams illustrate the key experimental workflow and the logical pathway for determining quizartinib administration based on the study data.
Figure 1: Experimental workflow for assessing the food effect on quizartinib pharmacokinetics, detailing subject handling, dosing, and bioanalysis.
Figure 2: Decision pathway derived from study data, concluding that quizartinib can be taken with or without food.
Quizartinib (Vanflyta) is a potent, second-generation, highly selective type II inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. It is specifically designed to target AML with internal tandem duplication (ITD) mutations in the FLT3 gene, which are present in approximately 25-30% of newly diagnosed AML cases and are associated with a high disease burden and unfavorable prognosis [1] [2].
The U.S. Food and Drug Administration (FDA) approved quizartinib on July 20, 2023, for use in combination with standard cytarabine and anthracycline induction and cytarabine consolidation chemotherapy, and as maintenance monotherapy following consolidation, for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD–positive [3]. This approval was based on the pivotal Phase 3 QuANTUM-First trial. The LeukoStrat CDx FLT3 Mutation Assay was concurrently approved as a companion diagnostic [3] [4].
The recommended dosing regimen for quizartinib is intricately scheduled across the three phases of AML therapy, as outlined in the table below [3] [5].
Table 1: Recommended Quizartinib Dosing Protocol in Newly Diagnosed FLT3-ITD–Positive AML
| Treatment Phase | Concomitant Chemotherapy | Quizartinib Dosing | Cycle Details |
|---|---|---|---|
| Induction | "7+3" Cytarabine (Days 1-7) + Daunorubicin or Idarubicin (Days 1-3) | 35.4 mg orally once daily, on Days 8-21 | One or two induction cycles. For a second "5+2" induction cycle, administer on Days 6-19. |
| Consolidation | High-Dose Cytarabine (Days 1, 3, 5) | 35.4 mg orally once daily, on Days 6-19 | Up to 4 cycles. |
| Maintenance | None (Monotherapy) | 26.5 mg orally once daily on Days 1-14, then 53 mg once daily on Days 15-28. | Up to thirty-six 28-day cycles. |
Administration Notes:
The approval of quizartinib was supported by the QuANTUM-First trial, a randomized, double-blind, placebo-controlled, global Phase 3 study (NCT02668653) [3] [6].
Table 2: Key Efficacy Outcomes from the QuANTUM-First Trial
| Efficacy Endpoint | Quizartinib + Chemo (N=268) | Placebo + Chemo (N=271) | Hazard Ratio (HR) / Notes |
|---|---|---|---|
| Overall Survival (OS) | 31.9 months | 15.1 months | HR 0.78 (95% CI: 0.62, 0.98); p=0.0324 [1] [6] |
| Complete Remission (CR) Rate | 55% | 55% | Not significantly different [3] |
| Median Duration of CR | 38.6 months | 12.4 months | Demonstrates prolonged response [3] |
| Composite CR (CRc) Rate | 71.6% | 64.9% | Includes CR + CR with incomplete hematologic recovery (CRi) [6] |
| Relapse-Free Survival (RFS) | 39.3 months | 13.6 months | HR 0.61 (95% CI: 0.44, 0.85); exploratory endpoint [6] |
Exploratory analyses from QuANTUM-First have revealed that the efficacy of quizartinib is particularly pronounced in specific molecular subgroups. Patients with co-mutations in NPM1 and epigenetic regulators like DNMT3A or TET2 derived exceptional benefit [7]. For instance:
The safety profile of quizartinib is managed with specific monitoring and dose modification guidelines.
Table 3: Common Adverse Events and Management in the QuANTUM-First Trial
| Adverse Event | Quizartinib + Chemo (%) | Placebo + Chemo (%) | Management Recommendations |
|---|---|---|---|
| Febrile Neutropenia | 44 | 42 | Standard supportive care, growth factors, antibiotics. |
| Diarrhea | 42 | 39 | Antidiarrheal medications, fluid and electrolyte management. |
| Mucositis | 38 | 33 | Oral hygiene, analgesics, mucosal protectants. |
| Nausea | 34 | 31 | Antiemetic prophylaxis and treatment. |
| Sepsis | 30 | 26 | Prompt evaluation and antibiotic therapy. |
| QTc Prolongation | ~2.3% had QTcF >500 ms | -- | See Boxed Warning and monitoring protocol below. |
Quizartinib carries a Boxed Warning for QT prolongation, torsades de pointes, and cardiac arrest [3] [5]. Its prescription is restricted through the Vanflyta REMS program [3] [1].
Electrocardiogram (ECG) and Electrolyte Monitoring Protocol [5] [1]:
Quizartinib is a highly selective type II FLT3 inhibitor that binds to the inactive conformation of the FLT3 receptor, stabilizing it and preventing activation [2]. The FLT3-ITD mutation causes constitutive ligand-independent activation of the receptor, leading to uncontrolled signaling through key downstream pathways such as RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and STAT5 [8] [2]. By inhibiting FLT3-ITD, quizartinib blocks these proliferative and anti-apoptotic signals, leading to the death of leukemic blasts.
Diagram 1: Mechanism of FLT3-ITD and quizartinib inhibition. The FLT3-ITD mutation leads to constitutive activation of downstream proliferative pathways. Quizartinib, as a type II inhibitor, binds to the inactive kinase, preventing this signaling.
For research purposes, functional drug sensitivity profiling can be used to assess the response of primary patient samples to quizartinib and other agents. The following protocol, adapted from recent literature, outlines an image-based high-content screening approach [9].
Objective: To quantify the on-target cytotoxicity of quizartinib against primary leukemic blasts in a co-culture with non-malignant bone marrow mononuclear cells.
Materials:
Workflow:
Diagram 2: Experimental workflow for image-based drug sensitivity profiling of primary AML samples.
Procedure:
Integration with Multi-Omics: For a systems-level understanding, integrate drug sensitivity scores with molecular data from the same samples, such as whole-exome sequencing, RNA sequencing, and ATAC-seq, to identify genomic and epigenomic correlates of response and resistance [9].
Quizartinib represents a significant advancement in the first-line treatment of FLT3-ITD–positive AML, establishing a new standard of care when combined with intensive chemotherapy. Its efficacy is particularly marked in patients with co-mutations in NPM1 and epigenetic regulator genes. The application of its clinical protocol requires strict adherence to cardiac monitoring guidelines due to the risk of QTc prolongation. For the research and development community, the continued exploration of quizartinib in combination with other novel agents (e.g., venetoclax) and in defined molecular contexts, supported by functional precision medicine approaches, will be key to unlocking its full therapeutic potential and overcoming resistance.
This document provides a detailed framework for the use of quizartinib in combination with standard chemotherapy and allo-HSCT, based on the phase 3 QuANTUM-First trial (NCT02668653) and subsequent post-hoc analyses [1] [2]. The intended audience is researchers and clinical scientists involved in the development and implementation of AML treatment strategies.
FLT3-ITD mutations occur in approximately 25% of newly diagnosed AML cases and are associated with a high disease burden, increased relapse rate, and inferior overall survival (OS) [1] [3] [4]. The constitutive activation of the FLT3 receptor drives leukemogenesis through the MAPK/ERK, PI3K/AKT, and STAT5 pathways, promoting cell proliferation and survival [3] [4].
Quizartinib is a highly potent and selective, second-generation, type II FLT3 inhibitor. Its primary mechanism of action is binding to the ATP-binding site of the FLT3 receptor, effectively inhibiting its kinase activity and inducing apoptosis in leukemic cells [3] [4].
The QuANTUM-First trial established the efficacy of adding quizartinib to standard care, demonstrating a significant improvement in median overall survival from 15.1 months to 31.9 months [5]. A key post-hoc analysis evaluated the impact of allo-HSCT timing within this regimen, revealing that both quizartinib treatment and transplantation in first complete remission (CR1) or composite complete remission (CRc1) are independent predictive factors for longer OS [1] [6] [2]. The quantitative survival benefits are summarized in the table below.
Table 1: Impact of Quizartinib and Allo-HSCT on Overall Survival (OS) in QuANTUM-First
| Patient Population & Intervention | Hazard Ratio (HR) for OS | 95% Confidence Interval | P-value |
|---|---|---|---|
| In CR1: Quizartinib treatment [1] | 0.553 | 0.383 - 0.798 | 0.0015 |
| In CR1: Allo-HSCT [1] | 0.527 | 0.349 - 0.796 | 0.0023 |
| In CRc1: Quizartinib treatment [1] | 0.645 | 0.470 - 0.886 | 0.0068 |
| In CRc1: Allo-HSCT [1] | 0.557 | 0.391 - 0.793 | 0.0012 |
The following workflow outlines the standard treatment protocol and key decision points:
The treatment course is divided into three phases: induction, consolidation, and maintenance. Dosing is based on the quizartinib dihydrochloride salt, expressed in terms of quizartinib [5].
Table 2: Detailed Quizartinib Dosing Protocol
| Treatment Phase | Concomitant Chemotherapy | Quizartinib Dosing & Timing | Notes |
|---|---|---|---|
| Induction | Cytarabine (7 days) + Anthracycline (3 days) ['7+3'] | 35.4 mg orally, once daily, on Days 8-21 of each cycle [5]. | A second induction cycle (using '7+3' or '5+2') is permitted. For '5+2', administer quizartinib on Days 6-19 [5]. |
| Consolidation | High-Dose Cytarabine (on Days 1, 3, 5) | 35.4 mg orally, once daily, on Days 6-19 of each cycle [5]. | Up to 4 cycles can be administered. |
| Maintenance | Monotherapy (initiated after blood count recovery) | Cycle 1-2: 26.5 mg orally, once daily, on Days 1-14. Subsequent Cycles: Escalate to 53 mg once daily from Day 15 onward [5]. | Continue for up to 36 cycles (28 days/cycle). Do not initiate or escalate if QTcF > 450 ms [7]. |
Quizartinib carries a Boxed Warning for QT prolongation, torsades de pointes, and cardiac arrest, necessitating a strict Risk Evaluation and Mitigation Strategy (REMS) program [7] [5].
Table 3: Key Safety Monitoring and Dose Modification Guidelines
| Parameter | Monitoring Frequency | Actionable Threshold & Dose Modification |
|---|
| QTc Interval | Induction/Consolidation: Weekly. Maintenance: Weekly for the first month after initiation/escalation, then periodically [7] [5]. | >500 ms: Interrupt dose. Resume at a reduced dose when QTcF returns to <450 ms. Recurrent >500 ms: Permanent discontinuation. Torsades de pointes: Permanent discontinuation [5]. | | Serum Electrolytes (K+, Mg++) | Periodically during therapy; correct deficiencies [5]. | Grade 3/4: Interrupt quizartinib until corrected to ≤ Grade 2 [5]. | | Hematologic Toxicity | Monitor blood counts. | Grade 4 neutropenia/thrombocytopenia after achieving remission: Reduce quizartinib dose [5]. | | Other Non-Hematologic Toxicity | As clinically indicated. | Grade 3/4: Interrupt until improves to ≤ Grade 1, then resume at same or reduced dose. Discontinue if persists >28 days [5]. |
Table 4: Common Adverse Reactions (≥10% with ≥2% difference vs placebo) [7]
| Adverse Reaction | Incidence with Quizartinib + Chemo |
|---|---|
| Febrile neutropenia | 65% |
| Hypokalemia | 60% |
| Diarrhea/Colitis | 53% |
| Mucositits | 48% |
| Pneumonia | 45% |
| Hypophosphatemia | 41% |
| Arrhythmia | 27% |
| Hypertransaminasemia | 16% |
| Sepsis | 15% |
| Eye disorders | 15% |
The following diagram illustrates the core cardiac safety monitoring protocol:
This protocol establishes a new standard of care for fit patients with newly diagnosed FLT3-ITD-positive AML. The data confirm that the combination of quizartinib and timely allo-HSCT provides synergistic benefits, significantly reducing the risk of relapse and death [1] [6] [2].
Areas for further investigation include:
The integrated protocol of quizartinib with chemotherapy and allo-HSCT in CR1/CRc1 represents a potent and efficacious strategy for a high-risk AML population. Rigorous adherence to the dosing, timing, and safety monitoring guidelines outlined herein is essential for maximizing patient outcomes while mitigating risks, particularly cardiac toxicity.
Quizartinib is a second-generation, highly potent, and selective type II FLT3 inhibitor that has emerged as a significant therapeutic advancement in acute myeloid leukemia (AML) treatment. It demonstrates high binding affinity to both internal tandem duplication (ITD) and wild-type FLT3 receptors. Initially developed for FLT3-ITD-positive AML, recent evidence from the QUIWI phase II clinical trial (NCT04107727) has expanded its potential application to FLT3-ITD-negative AML patients, showing significant improvement in event-free survival (20.4 months vs. 9.9 months with placebo) and overall survival (3-year OS rates of 60.8% vs. 45.7%) [1]. Quizartinib is approved in combination with standard cytarabine and anthracycline induction and cytarabine consolidation, and as maintenance monotherapy following consolidation chemotherapy for adult patients with newly diagnosed FLT3-ITD-positive AML [2]. The monitoring of bone marrow throughout this treatment regimen is essential for assessing therapeutic efficacy, detecting resistance, and guiding clinical decisions.
Bone marrow evaluation follows a structured timeline aligned with specific treatment phases, with each assessment serving distinct objectives:
Table 1: Bone Marrow Evaluation Schedule in Quizartinib Therapy
| Treatment Phase | Timing of Bone Marrow Evaluation | Primary Objectives |
|---|---|---|
| Diagnosis | Prior to treatment initiation | Establish baseline disease burden, confirm FLT3-ITD status, and perform comprehensive cytogenetic profiling |
| Induction | After hematologic recovery following induction | Assess response to initial therapy, measure residual disease burden, and confirm remission status |
| Consolidation | Prior to each consolidation cycle | Evaluate depth of remission and detect early signs of potential relapse |
| Maintenance | Every 3-6 cycles during maintenance therapy | Monitor long-term disease control and identify emerging resistance mechanisms |
| Suspected Relapse | At any point with concerning clinical or laboratory findings | Confirm morphologic relapse and characterize resistance mechanisms |
The comprehensive bone marrow assessment incorporates multiple complementary techniques:
Morphological Analysis: Standard evaluation of aspirate smears and core biopsy specimens to determine blast percentage and cellularity, with complete morphological remission defined as <5% blasts [3].
Multiparameter Flow Cytometry: Employed for minimal residual disease (MRD) detection with a sensitivity threshold of 10⁻³ to 10⁻⁴, using leukemia-associated immunophenotype patterns. Evidence from clinical trials indicates that MRD status significantly predicts treatment outcomes in quizartinib-treated patients [3].
Molecular Profiling: Utilizing next-generation sequencing (NGS) and droplet digital PCR (ddPCR) for sensitive detection of FLT3-ITD mutations and other genetic alterations, with Variant Allelic Frequency (VAF) quantification providing a quantitative measure of disease burden [4].
Cytogenetic Analysis: Conventional karyotyping and FISH to identify chromosomal abnormalities that may influence disease progression or treatment response.
The following workflow diagram illustrates the standardized procedure for bone marrow evaluation in patients receiving quizartinib:
Bone marrow findings directly influence quizartinib dosing decisions, particularly in managing hematologic adverse events. The following protocol outlines the standardized approach:
Table 2: Bone Marrow-Guided Dose Modifications for Hematologic Toxicity
| Clinical Scenario | Bone Marrow Findings | Recommended Dose Adjustment |
|---|---|---|
| Grade 4 Neutropenia or Thrombocytopenia (after remission achievement) | Hypercellular marrow with adequate precursors | Reduce quizartinib dose: 53 mg → 35.4 mg; 35.4 mg → 26.5 mg [5] [2] |
| Grade 4 Cytopenias (after remission achievement) | Hypocellular marrow without evidence of leukemia | Interrupt quizartinib until ANC >500/mm³ and platelets >50,000/mm³, then resume at reduced dose [2] |
| Persistent Cytopenias (beyond expected recovery time) | Any significant dysplasia or morphological abnormalities | Comprehensive evaluation for potential therapy-related myeloid neoplasms |
The dose reduction protocol is critical for managing myelosuppression while maintaining therapeutic efficacy. Clinical trial data demonstrates that appropriate dose modifications based on bone marrow assessment allow for continued treatment while mitigating hematologic toxicity [2].
The development and validation of a reliable quantification method for quizartinib in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. The following optimized protocol has been established:
Table 3: UPLC-MS/MS Parameters for Quizartinib Quantification
| Parameter | Specification |
|---|---|
| Analytical System | Acquity UPLC System coupled to Xevo TQ-S Mass Spectrometer [6] |
| Analytical Column | Acquity UPLC BEH C18 1.7 μm (2.1 × 100 mm) [6] |
| Mobile Phase | A: 10 mM ammonium acetate + 0.1% acetic acid in water; B: 0.1% acetic acid in ACN [6] |
| Gradient Program | 0-0.2 min: 30% B; 0.2-3.0 min: linear gradient to 99% B; hold for 1 min; return to 30% B at 4.2 min [6] |
| Flow Rate | 0.4 mL/min [6] |
| Injection Volume | 3 μL [6] |
| Ionization Mode | Positive electrospray ionization (ESI+) [6] |
| MRM Transitions | Quizartinib: 561.2→460.1; [²H₄]-quizartinib (IS): 565.2→464.1 [6] |
| Linear Range | 6-200 ng/mL [6] |
| Accuracy | 88-97% from nominal values [6] |
| Precision | Relative standard deviation between 3-11% [6] |
The following diagram outlines the complete sample processing and analysis procedure:
Understanding and monitoring resistance mechanisms is crucial for long-term management of AML patients treated with quizartinib. Resistance primarily emerges through:
On-Target FLT3 Mutations: The most common mechanism involves acquisition of point mutations in the FLT3 tyrosine kinase domain, particularly at the D835 residue (D835V, D835Y), which confer resistance to type II inhibitors like quizartinib [7]. Regular monitoring through NGS of circulating-free DNA (cfDNA) enables early detection of these resistance mutations [4].
Off-Target Activation: Bypass signaling pathways can activate alternative survival mechanisms, including upregulation of MAPK/ERK, PI3K/AKT, and STAT5 pathways [3]. Simultaneous assessment of multiple signaling pathways through phospho-protein analysis may identify these adaptive resistance mechanisms.
Clonal Evolution: Emergence of new malignant clones lacking FLT3 dependence can be detected through comprehensive serial genomic profiling of bone marrow specimens [4].
The following diagram illustrates the primary resistance mechanisms to quizartinib:
The integration of bone marrow assessment with other monitoring parameters creates a comprehensive framework for clinical decision-making:
Table 4: Integrated Monitoring Parameters for Quizartinib Therapy
| Parameter | Frequency | Clinical Action Threshold |
|---|---|---|
| ECG (QTcF monitoring) | Weekly during induction/consolidation; weekly for first month of maintenance, then periodically [5] | Withhold dose if QTcF >450 ms; reduce dose if QTcF 481-500 ms; interrupt if QTcF >500 ms [2] |
| Electrolytes (K+, Mg²⁺) | Prior to initiation and periodically during treatment [2] | Correct deficiencies before administration; interrupt for Grade 3-4 hypokalemia/hypomagnesemia [2] |
| Hematologic Parameters | At each cycle and as clinically indicated | Bone marrow evaluation for Grade 4 cytopenias after remission [2] |
| Pharmacokinetic Assessment | At steady state (2 weeks after initiation): predose, +2h, +4h, +6h [6] | PopPK model application for dose optimization [6] |
The comprehensive bone marrow evaluation protocol presented herein, integrated with pharmacokinetic monitoring and cardiovascular safety assessments, provides a robust framework for optimizing quizartinib therapy in AML patients. The standardized approaches for morphological, immunophenotypic, and molecular analysis enable precise disease monitoring and informed treatment decisions. Implementation of these application notes and protocols in clinical trial settings and routine practice will enhance the therapeutic management of AML patients receiving quizartinib, potentially improving outcomes through personalized dose adjustment and early detection of resistance mechanisms. Future directions include refining MRD-guided treatment strategies and developing standardized protocols for monitoring resistance mutations in both bone marrow and liquid biopsy specimens.
Quizartinib dosing is carefully stratified across treatment phases and must be adjusted in response to QTc prolongation or concomitant use of strong CYP3A inhibitors.
Table 1: Recommended Dosing Regimens for Newly Diagnosed FLT3-ITD+ AML [1]
| Treatment Phase | Concomitant Chemotherapy | VANFLYTA Dose & Timing |
|---|---|---|
| Induction | With 7+3 cytarabine/anthracycline | 35.4 mg orally, once daily, on Days 8-21 of each cycle [1] |
| Consolidation | With high-dose cytarabine | 35.4 mg orally, once daily, on Days 6-19 of each cycle [1] |
| Maintenance | Monotherapy | 26.5 mg orally, once daily for Days 1-14, then 53 mg once daily for the remainder of the 28-day cycle [1] |
Table 2: Dose Modification Guidelines for QTc Prolongation and Concomitant Drug Use [1]
| Clinical Scenario | Criteria | Recommended Action |
|---|---|---|
| Treatment Initiation | QTcF > 450 ms | Do not initiate VANFLYTA [1]. |
| Dose Escalation | QTcF > 450 ms | Do not escalate the dose [1]. |
| During Treatment | QTcF > 500 ms | Interrupt VANFLYTA. Once QTcF returns to within 30 ms of baseline or ≤ 480 ms, resume at a reduced dose (see table for reductions) [1]. |
| ΔQTcF > 60 ms | ||
| Concomitant Strong CYP3A Inhibitor | Planned use | Reduce VANFLYTA dose by 50%. If current dose is 17.7 mg, interrupt VANFLYTA for the duration of the inhibitor's use [1]. |
The management strategies are supported by robust clinical and pharmacokinetic evidence.
A proactive monitoring protocol is essential for patient safety. The following diagram outlines the key decision points in managing quizartinib therapy with respect to QTc prolongation.
Key Monitoring Procedures [1]:
Q1: Why does co-administration with a strong CYP3A inhibitor require a quizartinib dose reduction?
Q2: Is a dose adjustment necessary when quizartinib is used with moderate CYP3A inhibitors?
Q3: What is the core safety concern related to increased quizartinib exposure?
The table below summarizes the key findings from a drug-drug interaction study investigating the effects of CYP3A inhibitors on quizartinib pharmacokinetics in healthy subjects [1] [2].
| CYP3A Inhibitor | Inhibitor Strength | Impact on Quizartinib Cmax (GMR, 90% CI) | Impact on Quizartinib AUC (GMR, 90% CI) | Dosing Recommendation |
|---|---|---|---|---|
| Ketoconazole | Strong | 117% (105%, 130%) | 194% (169%, 223%) | Dose reduction required [1] [2] [5] |
| Fluconazole | Moderate | 111% (100%, 124%) | 120% (104%, 138%) | No dose adjustment needed [1] |
Cmax: maximum observed plasma concentration; AUC: area under the plasma concentration-time curve from time 0 extrapolated to infinity; GMR: Geometric Mean Ratio (expressed as a percentage of the value when quizartinib was administered alone); CI: Confidence Interval.
For reference, here is the methodology from the pivotal clinical study that generated the above data [1]:
The following diagram illustrates the metabolic interaction and the primary safety risk arising from increased quizartinib exposure.
For your research protocols, the following dose modifications are recommended when quizartinib is co-administered with a strong CYP3A inhibitor [5]:
| Planned Quizartinib Dose | Adjusted Dose with Strong Inhibitor |
|---|---|
| 53 mg daily | Reduce to 26.5 mg daily |
| 35.4 mg daily | Reduce to 17.7 mg daily |
| 26.5 mg daily | Reduce to 17.7 mg daily |
If the current dose is already 17.7 mg daily, treatment should be interrupted for the duration of strong inhibitor use. The original quizartinib dose can be resumed after the strong inhibitor has been discontinued for 5 half-lives [5].
Why is monitoring for hypokalemia and hypomagnesemia mandatory with quizartinib therapy?
Quizartinib prolongs the QT interval (the time it takes for the heart's ventricles to recharge after a heartbeat) in a dose- and concentration-related manner. This can lead to a life-threatening arrhythmia known as Torsades de Pointes and even cardiac arrest [1] [2]. Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are independent risk factors that also prolong the QT interval. When present during quizartinib therapy, they significantly increase the risk of these severe cardiac events [1]. Therefore, monitoring and maintaining normal electrolyte levels are essential risk-mitigation strategies.
What is the recommended monitoring schedule for patients on quizartinib?
The following table summarizes the key monitoring requirements as outlined in the official prescribing information [2]:
| Monitoring Parameter | Timing and Frequency |
|---|---|
| Electrolytes (Potassium & Magnesium) | Prior to initiation and periodically during treatment. Maintain in normal range. Monitor more frequently with diarrhea/vomiting [2]. |
| Electrocardiogram (ECG) | • Baseline • Induction/Consolidation: Weekly • Maintenance: Weekly for at least the first month, then periodically thereafter [2]. |
What are the clinical management steps for hypokalemia/hypomagnesemia in this context?
The workflow below summarizes the key decision points for managing a patient on quizartinib with electrolyte imbalances:
For researchers quantifying quizartinib and its metabolites in plasma, robust analytical methods are required.
What is a validated method for quantifying quizartinib in human plasma?
A 2025 study developed and validated a method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [6]. The key parameters are summarized below:
| Method Parameter | Specification / Detail |
|---|---|
| Analytical Technique | UPLC-MS/MS with positive electrospray ionization and MRM mode [6]. |
| Sample Preparation | Liquid-liquid extraction (LLE) with ethyl acetate and tert-butyl methyl ether [6]. |
| Analytical Column | Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) [6]. |
| Linear Range | 6 to 200 ng/mL [6]. |
| Accuracy | 88-97% from nominal values [6]. |
| Precision (Relative Standard Deviation) | Between 3-11% [6]. |
| Internal Standard | Deuterated [²H₄]-quizartinib [6]. |
What is the detailed UPLC-MS/MS protocol?
Q: What is the evidence for quizartinib's efficacy in preclinical models of midostaurin-resistant AML?
A: Preclinical studies demonstrate that quizartinib, a highly selective type II FLT3 inhibitor, maintains potent antileukemic activity against AML cell lines and in mouse xenograft models that have developed resistance to the type I inhibitor midostaurin [1] [2] [3]. A key study showed that while midostaurin and gilteritinib lost significant antitumor effects, quizartinib induced tumor regression without severe toxicity in these resistant models [1] [2].
| Parameter | Quizartinib | AC886 (Quizartinib Metabolite) | Midostaurin | Gilteritinib |
|---|---|---|---|---|
| FLT3 Binding Affinity (Kd) | 3.3 nM [2] [3] | 1.1 nM [2] [3] | 7.9 nM [2] [3] | 1.0 nM [2] [3] |
| Kinases Bound with Kd < 100 nM | 8 [2] [3] | 8 [2] [3] | 137 [2] [3] | 191 [2] [3] |
| Growth Inhibition (IC50) in FLT3-ITD cells (e.g., MOLM-14) | < 1 nM [1] [2] | < 1 nM [1] [2] | Information Missing | Information Missing |
| Durability of FLT3 Signaling Inhibition | Maintained for up to 24 hours after compound withdrawal [2] | Maintained for up to 24 hours after compound withdrawal [2] | Inhibition lost by 24 hours [2] | Inhibition lost within 1-3 hours [2] |
| In Vivo Efficacy in Midostaurin-Resistant Xenografts | Potent antitumor activity [1] [2] | Information Missing | No significant antitumor effect [1] [2] | No significant antitumor effect [1] [2] |
Q: What are the key methodologies for testing quizartinib in resistant AML cell lines?
A: The following workflow outlines the core process for establishing and testing resistance, based on published protocols [1] [2] [4].
Detailed Methodology Notes:
Q: Why does quizartinib remain effective against some midostaurin-resistant cells?
A: The different binding modes of type I and type II inhibitors lead to distinct resistance profiles. Midostaurin (type I) binds the active kinase conformation, while quizartinib (type II) binds the inactive conformation [2] [5]. Resistance to type I inhibitors like midostaurin can be mediated by mutations in the FLT3 tyrosine kinase domain (TKD) or activation of alternative survival pathways, such as RAS/MAPK [1] [5]. As a type II inhibitor, quizartinib can often still effectively target and inhibit FLT3 signaling in these contexts [1] [2].
The following diagram illustrates the key mechanisms of resistance and inhibitor activity.
Q: What are common issues when studying FLT3 inhibitors in resistant models and their solutions?
| Problem | Possible Cause | Solution / Verification Step |
|---|---|---|
| Lack of expected resistance in vitro | Insufficient selection pressure or time. | Increase midostaurin concentration more gradually over a longer duration (e.g., 6+ months). Confirm resistance by comparing IC50 values of parental vs. selected cells. |
| High variability in cell viability (IC50) assays | Inconsistent cell seeding or compound dilution. | Use automated cell counters and liquid handlers for precision. Include a full dose-response curve, not single points. Validate DMSO concentrations across wells. |
| Weak phospho-signaling signal in Western blots | Inadequate inhibition or poor antibody quality. | Perform a time-course and dose-response for inhibitor treatment to find the optimal window. Validate antibodies on positive control lysates (e.g., stimulated cells). |
| Loss of efficacy in vivo | Suboptimal dosing or poor compound bioavailability. | Verify the stability and formulation of the compound for oral gavage. Monitor plasma levels of quizartinib and its active metabolite AC886 if possible [2]. |
| Emergence of alternative resistance | Activation of non-FLT3 survival pathways (e.g., autophagy). | Investigate combination strategies. Recent studies suggest co-targeting FLT3 and autophagy (e.g., with chloroquine) can overcome primary resistance [4]. |
| Adverse Event | Incidence in Combination with Chemotherapy (Newly Diagnosed AML) | Incidence as Monotherapy (Relapsed/Refractory AML) | Citation |
|---|---|---|---|
| Neutropenia | 42% (Phase 1 study, n=19) [1] | Not among the most common grade 3/4 AEs reported [2] | |
| Febrile Neutropenia | 47% (Phase 1 study, n=19); 11% (serious AE in QuANTUM-First) [1] [3] | Most common high-grade hematologic AE [2] | |
| Thrombocytopenia | 32% (Phase 1 study, n=19) [1] | Most common high-grade hematologic AE [2] | |
| Anemia | 26% (Phase 1 study, n=19) [1] | Most common high-grade hematologic AE [2] |
The following methodologies for monitoring hematologic adverse events are derived from the cited clinical trials.
This protocol is based on a phase 1 study evaluating quizartinib combined with standard 7+3 induction chemotherapy (cytarabine and daunorubicin) in newly diagnosed AML patients [1].
This protocol outlines the assessment used in the large, randomized Phase 3 QuANTUM-First trial, which established the efficacy and safety of quizartinib in newly diagnosed FLT3-ITD+ AML [4] [5] [3].
This guide provides structured approaches for managing neutropenia and thrombocytopenia based on clinical trial experience.
| Toxicity | Description | Dose Level Where Observed | Maximum Tolerated Dose (MTD) |
|---|---|---|---|
| QTc Prolongation [1] [2] [3] | A dose-dependent delay in cardiac ventricular re-polarization, increasing risk of serious arrhythmias [2]. | DL2 (60 mg/day for 14 days) [1] [4] | DL-1 (40 mg/day for 14 days) [1] [5] [4] |
| Pericardial Effusion [1] [4] | Accumulation of fluid in the pericardial sac; one case of Grade 4 effusion was a DLT [1]. | DL2 (60 mg/day for 14 days) [1] | - |
| Other DLTs [1] | Febrile neutropenia with decreased platelet count; pericarditis. | DL2 and DL-1 [1] | - |
For researchers designing studies or troubleshooting adverse events, the following protocols and monitoring strategies are critical.
The Phase 1 study defined DLTs during the observation period (from the first quizartinib dose until day 42 of the last induction cycle or the start of consolidation) as events at least possibly related to the study drug [1]:
Managing QT prolongation is a cornerstone of quizartinib's Risk Evaluation and Mitigation Strategy (REMS) [2]. The following monitoring and dose modification guide is recommended:
The established MTD from the Phase 1 study forms the basis for the recommended dosing in newly diagnosed AML when combined with chemotherapy [2]:
This section provides core concepts and data on monitoring Measurable Residual Disease (MRD) in Acute Myeloid Leukemia (AML) patients with FLT3-ITD mutations.
The table below compares the two primary methods for detecting FLT3-ITD.
| Feature | Fragment Analysis (FA) | Next-Generation Sequencing (NGS) |
|---|---|---|
| Principle | Capillary electrophoresis to detect size variations of PCR amplicons [2]. | High-throughput sequencing of the FLT3 gene region to identify ITD sequences [2]. |
| Sensitivity | ~1-5% (Limited for low-burden MRD) [2]. | As low as 0.001% (Superior for MRD monitoring) [2] [4]. |
| Key Advantage | Accessibility, speed, and ability to quantify ITD allelic ratio [2]. | Detects low-frequency clones, provides sequence-level information, and tracks polyclonal evolution [2]. |
| Key Limitation | Fails to detect low-level MRD and struggles with complex or longer ITDs [2]. | Requires specialized bioinformatics pipelines to overcome inherent sequencing biases [2]. |
| Best Use Case | Initial diagnosis and early post-treatment assessment [2]. | Longitudinal MRD monitoring, especially in patients with low disease burden or approaching transplant [2]. |
This section outlines a detailed methodology for implementing a sensitive NGS-based FLT3-ITD MRD assay.
The following protocol is adapted from research demonstrating high sensitivity (0.001%) and superior performance over fragment analysis [2].
The following diagram illustrates the core bioinformatics workflow of the SEED algorithm for processing NGS data.
For patients on quizartinib or similar regimens, a structured monitoring schedule is recommended [2] [4].
This section addresses common technical and interpretive challenges.
| Scenario | Possible Cause | Solution & Recommendation |
|---|---|---|
| Unexpected negative\nMRD result | ITD clone is unstable or lost under selective pressure from FLT3 inhibitors (clonal evolution) [2]. | Use a multi-marker MRD approach. Combine FLT3-ITD testing with other genetic markers like NPM1 mutations, which often co-occur and may be more stable [4] [5]. |
| High background\nnoise in NGS data | PCR errors or low sequencing quality masking true low-VAF ITDs [2]. | Optimize PCR conditions (e.g., polymerase fidelity, cycle number). Implement a robust bioinformatics pipeline (e.g., SEED algorithm) designed to eliminate background noise [2]. |
| Discrepancy between\nFragment Analysis and NGS | FA lacks the sensitivity to detect low-level or complex polyclonal ITDs that NGS can find [2]. | Trust the NGS result for MRD purposes. NGS's superior sensitivity (0.001% vs. 1-5%) makes it the more reliable method for detecting residual disease [2]. |
| Interpreting MRD results\nfor patient prognosis | The significance of MRD levels can vary. | MRD Negativity after Cycle 2: Strongly associated with lower relapse risk and improved overall survival [4]. MRD Positivity post-HSCT: Significantly associated with higher relapse risk and poor overall survival [2]. |
To fully understand quizartinib's mechanism and the rationale for monitoring, it's important to visualize the aberrant signaling pathway it targets. The diagram below illustrates the constitutive activation caused by the FLT3-ITD mutation.
The table below summarizes the model-predicted QTcF prolongation at the maximum steady-state concentration (C~max,ss~) for quizartinib maintenance doses, based on data from patients with newly diagnosed AML [1] [2].
| Maintenance Daily Dose | Median ΔQTcF at C~max,ss~ | 90% Confidence Interval |
|---|---|---|
| 30 mg | 18.4 ms | 16.3 - 20.5 ms |
| 60 mg | 24.1 ms | 21.4 - 26.6 ms |
For context, in patients with relapsed/refractory AML, the predicted mean ΔQTcF for a 60 mg/day dose was 21.1 ms (90% CI: 18.3 - 23.6 ms) [3] [4].
For researchers aiming to conduct a similar analysis, the following methodology details the standard approach used in the pivotal trials.
1. Data Collection and Population
2. ECG and PK Sampling
QTcF = QT / RR³ᐟ², where RR is the interval between two consecutive R waves [2] [5].3. Modeling and Analysis
4. Simulation
The concentration-QTc analysis directly informs critical clinical safety measures.
The following diagram visualizes the key components of the analysis and their relationships, from data collection to clinical application.
| Feature | Quizartinib | Midostaurin |
|---|---|---|
| FLT3 Inhibition Potency (IC₅₀) | Sub-nanomolar range; highly potent [1] [2] | Less potent than quizartinib [3] |
| Inhibitor Generation & Type | Second-generation; Type II [1] [4] | First-generation; Type I [3] [5] |
| Key Mechanistic Difference | Binds inactive conformation of FLT3; highly selective for FLT3-ITD [1] [2] | Binds active conformation; inhibits both FLT3-ITD and FLT3-TKD mutations [3] [4] |
| Selectivity | Highly selective for FLT3, minimal off-target kinase effects [2] | Broad multi-kinase inhibitor (c-KIT, VEGFR, PKC) [3] [6] |
| Activity Against Resistance Mutations | Less effective against TKD mutations (e.g., FLT3-D835) [3] [1] | Retains activity against some TKD mutations [3] |
The potency data in the table is supported by standardized in vitro experiments, which are crucial for reproducible results in a research setting.
The distinct binding modes of Type I and Type II inhibitors underlie their different potency, selectivity, and resistance profiles.
When deciding between these inhibitors for a research or development project, consider the following:
| Feature | Quizartinib (Type II) | Gilteritinib (Type I) |
|---|---|---|
| FLT3 Binding Conformation | Inactive (DFG-out) conformation [1] [2] | Active (DFG-in) conformation [1] [2] |
| Key Molecular Interactions | Binds hydrophobic region adjacent to ATP pocket [1] | Binds the ATP-binding pocket itself [1] |
| Primary Molecular Target | FLT3-ITD [3] [4] | FLT3-ITD & FLT3-TKD [2] [4] |
| In vitro Binding Affinity (Kd, nM) | 3.3 (Quizartinib); 1.1 (its metabolite AC886) [5] | 1.0 [5] |
| In vitro Cellular IC50 (nM) | <1 nM (MV4-11 FLT3-ITD cell line) [5] | Information missing |
| Kinase Selectivity | Highly selective (binds 8 kinases at Kd <100 nM) [5] | Less selective (binds 84 kinases at Kd <100 nM) [5] |
| Activity vs. FLT3-TKD Mutations (e.g., D835) | Low or inactive [6] [2] | Retains activity [6] [2] |
| Activity vs. Gatekeeper Mutation F691L | Resistant [6] | Resistant [6] |
| Activity vs. Gatekeeper Mutation N701K | Retains activity (IC50 ~1.7 nM) [6] | Resistant (IC50 >10,000 nM) [6] |
| Overcoming RAS-Mediated Resistance | Shows activity in preclinical models [5] | Information missing |
The data in the table above is derived from established experimental models and assays that are central to kinase inhibitor development.
The following diagram illustrates the core mechanistic differences that explain the distinct resistance profiles of type I and type II FLT3 inhibitors.
This mechanistic framework is critical for understanding the experimental data:
| Trial Name (Population) | Primary Endpoint (Overall Survival, OS) | Key Secondary Endpoints | References |
|---|
| QuANTUM-First (Newly Diagnosed FLT3-ITD-positive AML) | Median OS: 31.9 months (Quizartinib + Chemo) vs 15.1 months (Placebo + Chemo) Hazard Ratio (HR): 0.78 (95% CI: 0.62-0.98) P-value: 0.032 | Event-Free Survival (EFS): HR=0.916 (95% CI: 0.75-1.11); not statistically significant Relapse-Free Survival (RFS): HR=0.61 (95% CI: 0.44-0.85) (Exploratory) | [1] [2] [3] | | QUIWI (Phase 2; Newly Diagnosed FLT3-ITD-negative AML) | Median OS: Not Reached (Quizartinib + Chemo) vs 29.3 months (Placebo + Chemo) HR: 0.625 (95% CI: 0.436-0.897) P-value: 0.0009 | Median EFS: 20.4 months (Quizartinib + Chemo) vs 9.9 months (Placebo + Chemo) HR: 0.732 (95% CI: 0.533-1.005) P-value: 0.046 | [4] [5] |
To help you evaluate the quality of this data, here is a detailed breakdown of the methodologies used in these trials.
Quizartinib is one of several FLT3 inhibitors approved for AML. Its profile differs from other agents in specificity and approved treatment settings.
The following diagram illustrates the distinct mechanism of type I and type II FLT3 inhibitors like quizartinib.
A critical aspect of quizartinib's profile is its safety, particularly cardiac risk management.
The investigation of quizartinib is evolving. The unexpected efficacy in FLT3-ITD-negative AML from the QUIWI trial has prompted research into its mechanism beyond targeting the ITD mutation [5]. It is hypothesized that high FLT3 gene expression, even without the mutation, may predict response to therapy [5]. The ongoing QuANTUM-Wild phase 3 trial will not only seek to confirm the efficacy but also include correlative analyses to identify which FLT3-ITD-negative patients are most likely to benefit [7] [5].
The following table summarizes the key efficacy outcome from the QuANTUM-R phase 3 trial, which led to the regulatory approval of quizartinib.
| Trial Name | Patient Population | Comparison | Primary Endpoint (Overall Survival) | Key Secondary Endpoints |
|---|---|---|---|---|
| QuANTUM-R (NCT02039726) [1] [2] | Relapsed/Refractory FLT3-ITD+ AML [3] | Single-agent Quizartinib vs. Salvage Chemotherapy [3] | Significantly prolonged (Met primary endpoint) [3] | Specific ORR and other secondary data not provided in sources |
The QuANTUM-R trial was a pivotal, global, phase 3, open-label, randomized study [3].
Quizartinib is a second-generation, highly potent, and selective type II FLT3 inhibitor [2] [4]. Its mechanism and related challenges are outlined below:
Overcoming resistance is a key focus of ongoing research, exploring combinations with other agents like BCL-2 inhibitors (venetoclax), hypomethylating agents, and chemotherapy [1].
The table below summarizes key clinical trial data on how quizartinib enables patients to proceed to Allogeneic HSCT (allo-HCT).
| Clinical Setting | Trial Name / Type | Key Findings on HSCT Bridging | Citation |
|---|---|---|---|
| Newly Diagnosed (ND) FLT3-ITD+ AML | QuANTUM-First (Phase 3) | Quizartinib + chemo → improved OS; more pts proceeded to allo-HCT during CR1 (32% quizartinib vs. 21% placebo) [1] | |
| Relapsed/Refractory (R/R) FLT3-ITD+ AML | QuANTUM-R (Phase 3) | Quizartinib monotherapy → higher response rates vs. salvage chemo; more pts bridged to allo-HCT (32% quizartinib vs. 11% chemo) [1] | |
| R/R FLT3m AML (Heavily Pretreated) | AML-804 (Phase 1/2) | Triplet (Decitabine+Venetoclax+Quizartinib) in R/R pts: 37% bridged to allo-HCT [2] | |
| ND FLT3m AML (Unfit for Intensive Chemo) | AML-804 (Phase 1/2) | Triplet (Decitabine+Venetoclax+Quizartinib) in ND pts: 30% (9/30) underwent allo-HCT [2] | |
| Real-World Clinical Practice | 30-year DLI retrospective | FLT3 inhibitors (incl. quizartinib) combined with DLI are established post-HSCT relapse strategy [3] |
This table compares quizartinib with other FLT3 inhibitors, detailing their approved settings and roles in the HSCT journey.
| FLT3 Inhibitor | Key Approved Settings & Role in HSCT | Notable Clinical Trial Insights | Citation |
|---|
| Quizartinib | ND FLT3-ITD+ AML: Combo with induction/consolidation chemo, then maintenance. R/R FLT3-ITD+ AML (Approved in Japan). | Enables significant proportion of pts to bridge to allo-HCT in both ND and R/R settings. Maintenance not approved post-HSCT in US. | [1] | | Midostaurin | ND FLT3-mutated (ITD/TKD) AML: Combo with intensive chemo. | Used during induction/consolidation; can be followed by allo-HCT. Maintenance benefit is debatable (approved in EU, not US). | [1] | | Gilteritinib | R/R FLT3-mutated AML: Monotherapy standard of care. | Demonstrated superior OS vs. salvage chemo in ADMIRAL trial. As post-HSCT maintenance, improves RFS in MRD+ pts (MORPHO study). | [1] | | Sorafenib (off-label) | Used in ND, R/R, and maintenance settings (per guidelines). | Post-HSCT maintenance reduces relapse risk in FLT3-ITD AML (SORMAIN, Sorafenib-Flt3 AML-2015 trials). | [1] |
Understanding quizartinib's mechanism and potential resistance is crucial for developing effective combination therapies.
The diagram below illustrates the FLT3-ITD signaling pathway promoting leukemia cell survival and the key mechanisms of resistance to quizartinib.
Experimental Evidence for Combination Therapies to Overcome Resistance:
Current evidence points to several key areas for further investigation to optimize the use of quizartinib in the HSCT context:
The table below summarizes the kinase selectivity profiling data for quizartinib and other FLT3 inhibitors from a study that evaluated binding affinity against 404 non-mutant kinases [1].
Table 1: Kinase Binding Affinity and Selectivity Profile [1]
| Inhibitor | Type | FLT3 Kd (nM) | Number of Kinases Bound with Kd < 10 nM | Number of Kinases Bound with Kd < 100 nM |
|---|---|---|---|---|
| Quizartinib | II | 3.3 | 2 | 8 |
| AC886 (Quizartinib metabolite) | II | 1.1 | 3 | 8 |
| Midostaurin | I | 7.9 | 5 | 54 |
| Gilteritinib | I | 1.0 | 17 | 84 |
| Crenolanib | I | 0.28 | 13 | 53 |
| Sorafenib | II | 5.9 | 4 | 20 |
Key Findings from the Data:
The available information on the experimental protocols used in the primary study is as follows:
1. Kinase Binding Affinity Assay
Kd values) of the inhibitors were measured against a panel of 404 non-mutant kinases [1].Kd values for each compound [1].2. Cellular Assays
The following diagram illustrates the key concepts of FLT3 inhibitor types and a common resistance mechanism.
This conceptual framework is supported by the search results [2] [3] [1].
The table below summarizes the key findings from the identified studies:
| Cell Line / Model | Mutation / Context | Dosing Regimen | Key Efficacy Findings | Safety / Tolerability Observations | Citation |
|---|---|---|---|---|---|
| FLT3-ITD mutated tumors (unspecified cell line) | FLT3-ITD | 1 mg/kg, 3 mg/kg, and 10 mg/kg (orally, once daily) | Dose-dependent tumor regression at doses ≥1 mg/kg. The active metabolite AC886 was rapidly detected in the tumors. | No severe body weight loss was observed. | [1] |
| Midostaurin-resistant MOLM-14 cells | FLT3-ITD with midostaurin resistance | Not specified in abstract | Showed potent antitumor activity. | No severe body weight loss was observed. | [1] |
| MV4;11 cells | FLT3-ITD (hemizygous) | Not specified | Potent inhibition of cellular proliferation (IC₅₀ < 1 nM in vitro). | Not reported in the provided excerpt. | [2] |
| MOLM14 cells | FLT3-ITD | Not specified | Potent inhibition of cellular proliferation (IC₅₀ < 1 nM in vitro). | Not reported in the provided excerpt. | [2] |
Here are the methodologies for the key experiments cited in the table:
Study 1 (Aikawa et al., 2020) [1]
Study 2 (Heidel et al., 2013) [2]
Quizartinib is a highly potent and selective type II FLT3 inhibitor. Its mechanism and key differentiators can be visualized as follows:
The diagram above illustrates quizartinib's core mechanism. Key supporting data from the search results include:
| Profile Aspect | Quizartinib + Chemotherapy | Chemotherapy Alone (Placebo + Chemo) |
|---|---|---|
| Clinical Context | Newly Diagnosed FLT3-ITD-positive AML (QuANTUM-First Phase 3) [1] [2] | Newly Diagnosed FLT3-ITD-positive AML (QuANTUM-First Phase 3) [2] |
| Common Grade 3-4 Adverse Events (AEs) | Febrile neutropenia, Neutropenia, Hypokalaemia, Pneumonia [2] | Febrile neutropenia, Hypokalaemia, Pneumonia [2] |
| Serious Adverse Events | Similar proportion of patients with ≥1 serious AE [2] | Similar proportion of patients with ≥1 serious AE [2] |
| Discontinuation due to AEs | 55% (Primarily due to death) [2] | 62% (Primarily due to death) [2] |
| Key Efficacy - Median Overall Survival | 31.9 months [2] | 15.1 months [2] |
| Unique Safety Considerations | QT prolongation requires monitoring [3] | Broader cytotoxic effects require strict safe-handling protocols [4] |
The safety and efficacy data in the table above are derived from rigorous, large-scale clinical trials. Here are the methodologies for the pivotal studies cited.
QuANTUM-First (Phase 3, NCT02668653) [2]
QUIWI (Phase 2, NCT04107727) [5] [6]
The fundamental difference in safety profiles stems from the distinct mechanisms of action of quizartinib versus standard chemotherapy. The diagram below illustrates the targeted pathway of quizartinib.
Quizartinib (Targeted Therapy): As shown in the diagram, quizartinib is a highly potent and selective type II FLT3 inhibitor [3]. It specifically binds to the FLT3 receptor, which is constitutively activated by ITD mutations in approximately 25% of AML patients. By inhibiting this driver oncogene, quizartinib primarily blocks the MAPK/ERK, PI3K/AKT, and STAT5 signaling pathways, leading to reduced leukemic cell proliferation and survival [3]. This targeted action results in a more refined adverse event profile, notably affecting rapidly dividing cells like blood cells, but avoiding the widespread damage of non-cancerous tissues seen with traditional chemotherapy.
Standard Chemotherapy (Cytotoxic): In contrast, standard "7+3" induction chemotherapy (combining cytarabine and an anthracycline like daunorubicin) works by non-specifically targeting all rapidly dividing cells [2]. Cytarabine is an antimetabolite that interferes with DNA synthesis, while anthracycline damages DNA by intercalating into the DNA double helix. This non-selective mechanism is responsible for the broad range of cytotoxic side effects and necessitates strict safe-handling protocols for healthcare professionals to prevent accidental exposure, as these drugs are considered hazardous [4].